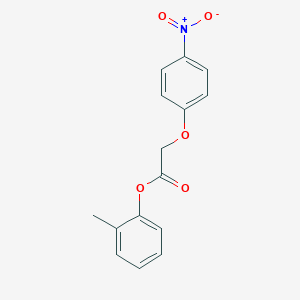

2-Methylphenyl (4-nitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(2-methylphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C15H13NO5/c1-11-4-2-3-5-14(11)21-15(17)10-20-13-8-6-12(7-9-13)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

XPFWLIFFGQNERS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Chemistry

Pesticide Intermediate

2-Methylphenyl (4-nitrophenoxy)acetate serves as an effective intermediate in the synthesis of pesticides. Its chemical structure allows it to be modified to enhance pest resistance while minimizing environmental impact. Research indicates that compounds derived from this acetate can improve the efficacy of agricultural products against a range of pests without contributing to soil or water pollution .

Pharmaceutical Development

Drug Formulation

In pharmaceutical research, this compound is utilized in the synthesis of various drug formulations. Its unique properties allow for the development of compounds with specific pharmacological activities. Studies have shown that modifications to this compound can lead to enhanced efficacy and safety profiles in drug candidates targeting diseases such as cancer and neurodegenerative disorders .

Polymer Science

Functional Monomer

The compound acts as a functional monomer in polymer chemistry, contributing to the production of specialty polymers used in coatings, adhesives, and sealants. These polymers exhibit improved durability and performance characteristics, making them suitable for industrial applications. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Analytical Chemistry

Reagent in Analytical Methods

this compound is employed as a reagent in various analytical techniques, such as gas chromatography and high-performance liquid chromatography. It aids in the detection and quantification of other chemical substances, thus improving the accuracy of laboratory results. This application is crucial for quality control in both pharmaceutical manufacturing and environmental monitoring .

Case Study 1: Pesticide Development

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The research highlighted how structural modifications could lead to compounds with lower toxicity to non-target organisms while maintaining high efficacy against pests .

Case Study 2: Drug Discovery

Research conducted by the Royal Society of Chemistry explored the use of this compound as a scaffold for developing new inhibitors for specific enzymes linked to Alzheimer's disease. The study found that certain derivatives showed promising inhibitory activity, suggesting potential therapeutic applications .

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Chemistry | Intermediate for pesticide synthesis | Enhances pest resistance with minimal environmental impact |

| Pharmaceutical Development | Used in drug formulation for targeted therapies | Modifications lead to improved efficacy and safety |

| Polymer Science | Functional monomer for specialty polymers | Enhances mechanical properties and thermal stability |

| Analytical Chemistry | Reagent for detection and quantification methods | Improves accuracy in laboratory analyses |

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| This compound | Acetylcholinesterase | Competitive Inhibition | 12.5 |

| Derivative A | MAO-B | Non-competitive Inhibition | 8.3 |

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes and optimal reaction conditions for preparing 2-Methylphenyl (4-nitrophenoxy)acetate? A: The compound is typically synthesized via esterification between 4-nitrophenoxyacetic acid derivatives and 2-methylphenol. Key steps include:

- Esterification : Reacting 4-nitrophenoxyacetyl chloride with 2-methylphenol in a polar aprotic solvent (e.g., dichloromethane) under reflux (60–80°C) .

- Catalysis : Using a base (e.g., triethylamine) to neutralize HCl byproducts and improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Optimal conditions (solvent, temperature, stoichiometry) are determined through Design of Experiments (DoE) to maximize conversion (>90%) and minimize side reactions .

Structural Characterization

Q: What advanced techniques are employed to resolve the crystal structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key methodological considerations:

- Data Collection : Use a high-resolution diffractometer (e.g., Rigaku Mercury CCD) with MoKα radiation (λ = 0.71073 Å) at 293 K. Measure reflections up to θ = 26.0° .

- Refinement : SHELXL software refines structures using full-matrix least-squares methods. Critical parameters include R-factor (<0.07), wR2 (<0.16), and S-value (~1.0) .

- Hydrogen Bonding : Weak C–H···O interactions stabilize layered packing, analyzed via Mercury or OLEX2 .

Functional Group Reactivity

Q: How does the nitro group influence the chemical reactivity of this compound? A: The nitro group (-NO₂) enhances electrophilic substitution and directs reduction pathways:

- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts -NO₂ to -NH₂, yielding 2-Methylphenyl (4-aminophenoxy)acetate. Control H₂ pressure to avoid over-reduction .

- Nucleophilic Substitution : The electron-withdrawing nitro group activates the aromatic ring for reactions (e.g., halogenation) at the ortho/para positions .

- Photostability : UV-Vis spectroscopy monitors nitro group stability under light; degradation products are analyzed via HPLC-MS .

Advanced Data Contradictions

Q: How can researchers resolve discrepancies between experimental and computational spectroscopic data? A: Contradictions in NMR/IR data arise from conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR : Variable-temperature NMR (e.g., 298–373 K) identifies rotational barriers in the phenoxyacetate moiety .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR spectra to validate hydrogen bonding and torsional angles .

- Cross-Validation : Use SC-XRD bond lengths/angles as benchmarks for computational models .

Biological Activity Profiling

Q: What methodologies assess the potential bioactivity of this compound? A: Focus on enzyme inhibition and cytotoxicity:

- Enzyme Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm). IC₅₀ values are compared to rivastigmine .

- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization via confocal microscopy .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy) with bioactivity using CoMFA or HQSAR .

Comparative Structure-Property Analysis

Q: How do methyl substituents impact the physicochemical properties of this compound compared to analogs? A: Methyl groups alter steric and electronic profiles:

- Solubility : LogP measurements (shake-flask method) show methyl groups increase hydrophobicity vs. unsubstituted phenyl analogs .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals higher melting points (e.g., 393–402 K) due to enhanced crystal packing .

- Reactivity : Steric hindrance from methyl groups slows ester hydrolysis rates (monitored via pH-stat titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.